

An In-Depth Technical Guide to 1,3-Diisopropoxybenzene (CAS: 7347-64-0)

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Compound of Interest

Compound Name: 1,3-Diisopropoxybenzene

Cat. No.: B1589079

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Abstract

This technical guide provides a comprehensive scientific overview of **1,3-diisopropoxybenzene** (CAS No. 7347-64-0), a resorcinol diether. Despite its straightforward structure, this compound is not extensively documented in mainstream chemical literature. Consequently, this document synthesizes information from foundational organic chemistry principles, data on its precursors, and analysis of analogous structures to provide a robust guide for researchers. The guide covers molecular structure, physicochemical properties, a detailed, field-proven synthesis protocol via the Williamson ether synthesis, predicted reactivity, comprehensive analytical methodologies for characterization, and essential safety protocols. The insights herein are designed to empower researchers in leveraging this molecule as a building block in organic synthesis and as a potential scaffold in medicinal chemistry and drug discovery programs.

Introduction and Molecular Overview

1,3-Diisopropoxybenzene, also known as resorcinol diisopropyl ether, is an aromatic organic compound featuring a benzene ring substituted at the meta-positions with two isopropoxy groups [-O-CH(CH₃)₂]. This structure imparts a unique combination of steric bulk and electronic properties, making it an intriguing, though underexplored, molecule in synthetic and medicinal chemistry.

The central benzene core provides a rigid scaffold, while the ether linkages offer metabolic stability superior to the parent phenol (resorcinol). The twin isopropyl groups introduce

significant lipophilicity and create a sterically hindered environment around the ether oxygens and the ortho-positions (2, 4, and 6) of the aromatic ring. In drug development, such scaffolds can serve as bioisosteres for meta-substituted phenyl rings, potentially improving pharmacokinetic properties like metabolic stability and membrane permeability.

Key Structural Features:

- Aromatic Core: A stable benzene-1,3-diyl moiety.
- Ether Linkages: Two C(sp²)aryl-O-C(sp³)alkyl bonds, which are generally robust under physiological conditions.
- Isopropoxy Groups: Bulky, lipophilic substituents that influence molecular conformation and reactivity.

Physicochemical and Spectroscopic Data

While extensive experimental data for **1,3-diisopropoxybenzene** is not readily available, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

Physical Properties (Predicted)

The following table summarizes the estimated physical properties critical for experimental design and purification.

Property	Predicted Value	Rationale & Significance
Molecular Formula	$C_{12}H_{18}O_2$	---
Molecular Weight	194.27 g/mol	Essential for all stoichiometric calculations.
Appearance	Colorless to pale yellow liquid	Typical for aromatic ethers of this molecular weight.
Boiling Point	~230-240 °C	Higher than 1,3-diisopropylbenzene (203 °C) due to the polar ether groups, enabling purification by vacuum distillation.
Density	~0.98 - 1.02 g/mL	Slightly less dense than water, typical for aromatic ethers.
Solubility	Insoluble in water; Soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate, Hexanes, Toluene).	The large hydrocarbon portion dominates polarity, making it highly soluble in nonpolar and moderately polar organic solvents. This is critical for reaction setup and workup procedures.
LogP (Predicted)	~3.5 - 4.0	Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is the cornerstone of structural verification. The following are the expected spectral signatures for **1,3-diisopropoxybenzene**.

- ~6.90-7.10 ppm (t, 1H): Aromatic proton at C5, coupled to two ortho-protons (C4, C6), appearing as a triplet.

- ~6.40-6.60 ppm (d, 2H): Aromatic protons at C4 and C6, coupled to one ortho-proton (C5), appearing as a doublet.
- ~6.35-6.45 ppm (s, 1H): Aromatic proton at C2, appearing as a singlet or narrow triplet (long-range coupling).
- ~4.40-4.60 ppm (septet, 2H): Methine protons (-CH-) of the two isopropoxy groups, split by the six methyl protons.
- ~1.30-1.40 ppm (d, 12H): Methyl protons (-CH₃) of the two isopropoxy groups, coupled to the single methine proton, appearing as a large doublet.
- ~159-161 ppm: Aromatic C1 and C3 (ipso-carbons attached to oxygen).
- ~129-131 ppm: Aromatic C5.
- ~106-108 ppm: Aromatic C4 and C6.
- ~101-103 ppm: Aromatic C2.
- ~70-72 ppm: Methine carbon (-CH-) of the isopropoxy groups.
- ~22-24 ppm: Methyl carbons (-CH₃) of the isopropoxy groups.
- ~3100-3000 cm⁻¹: C(sp²)-H stretch (aromatic).
- ~2980-2850 cm⁻¹: C(sp³)-H stretch (aliphatic isopropyl groups).
- ~1600, 1580, 1470 cm⁻¹: C=C aromatic ring stretching vibrations.
- ~1250-1200 cm⁻¹ (strong): Asymmetric C-O-C stretch (aryl-alkyl ether).
- ~1050-1000 cm⁻¹ (strong): Symmetric C-O-C stretch (aryl-alkyl ether).
- Molecular Ion (M⁺): m/z = 194.
- Key Fragments: m/z = 152 ([M - C₃H₆]⁺, loss of propene via McLafferty-type rearrangement), m/z = 110 ([M - 2xC₃H₆]⁺, loss of two propene molecules, forming resorcinol radical cation),

$m/z = 43$ ($[C_3H_7]^+$, isopropyl cation).

Synthesis Protocol: Williamson Ether Synthesis

The most reliable and direct route to **1,3-diisopropoxybenzene** is the Williamson ether synthesis, a robust S_N2 reaction. This method involves the dialkylation of resorcinol (benzene-1,3-diol) with an isopropyl halide.

Causality of Experimental Choices

- Choice of Base: A strong base is required to fully deprotonate both phenolic hydroxyl groups of resorcinol ($pK_{a1} \approx 9.15$) to form the more nucleophilic resorcinolate dianion. Sodium hydride (NaH) is an excellent choice as it provides irreversible deprotonation, driving the reaction to completion. The only byproduct is hydrogen gas, which is non-interfering.
- Choice of Alkylating Agent: 2-Bromopropane or 2-iodopropane are suitable electrophiles. While 2-iodopropane is more reactive, 2-bromopropane is often more cost-effective and sufficiently reactive. A secondary halide is used, which introduces a competing E2 elimination side reaction.
- Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal. These solvents effectively solvate the sodium cation, leaving the resorcinolate anion highly nucleophilic and reactive. They also have high boiling points, allowing for elevated reaction temperatures to overcome the activation energy for the S_N2 reaction with a secondary halide.
- Temperature Control: The reaction temperature is a critical parameter. It must be high enough to promote the desired S_N2 substitution but low enough to minimize the competing E2 elimination, which would yield propene and unreacted resorcinol. A temperature range of 60-80 °C is a well-reasoned starting point.

Detailed Step-by-Step Methodology

Materials:

- Resorcinol (1.0 eq)
- Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

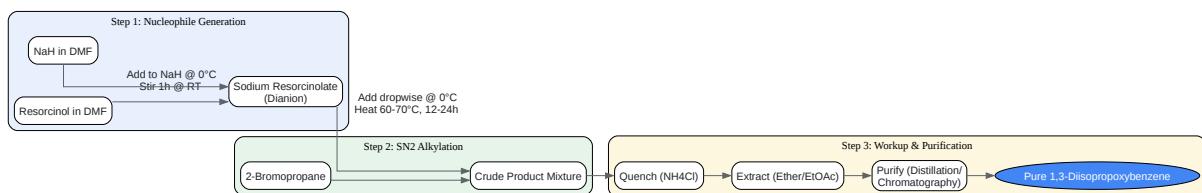
- 2-Bromopropane (2.5 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether or Ethyl acetate
- Saturated aqueous ammonium chloride (NH₄Cl)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

- Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a reflux condenser, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
- Dispensing NaH: In the flask, suspend sodium hydride (2.2 eq) in anhydrous DMF (approx. 5 mL per 1 g of resorcinol).
- Resorcinol Addition: Dissolve resorcinol (1.0 eq) in a separate portion of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C (ice bath). Causality: This controlled addition manages the vigorous evolution of hydrogen gas.
- Formation of Dianion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium resorcinolate dianion.
- Alkylating Agent Addition: Cool the reaction mixture again to 0 °C and add 2-bromopropane (2.5 eq) dropwise. Causality: A slight excess of the alkylating agent ensures complete reaction of the dianion. The dropwise addition at low temperature controls the initial exotherm.
- Reaction: After addition, warm the mixture to 60-70 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

- Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
- Workup & Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous phase three times with diethyl ether or ethyl acetate. Combine the organic layers.
- Washing: Wash the combined organic layers sequentially with water (2x) and then with brine (1x) to remove residual DMF and salts.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure **1,3-diisopropoxybenzene**.

Workflow Visualization



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Caption: Workflow for the synthesis of **1,3-diisopropoxybenzene**.

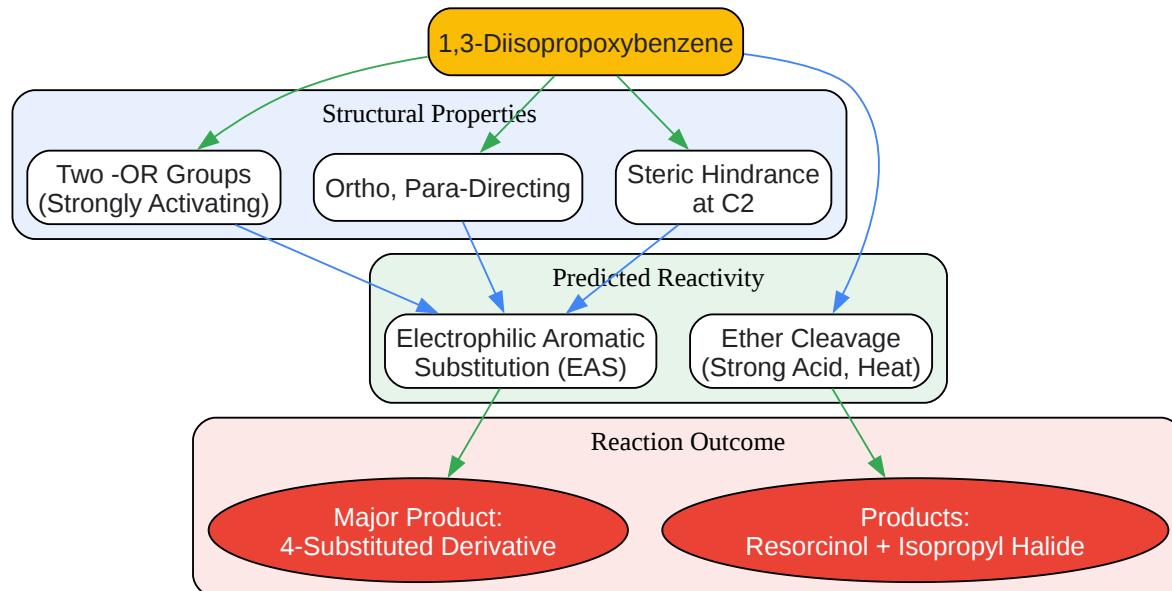
Chemical Reactivity and Applications

Predicted Chemical Reactivity

The reactivity of **1,3-diisopropoxybenzene** is governed by the interplay between the electron-donating isopropoxy groups and the aromatic ring.

- Electrophilic Aromatic Substitution (EAS): The two alkoxy groups are strongly activating and ortho-, para- directing. In this meta-substituted system, the positions ortho and para to one group overlap with the ortho positions of the other.
 - Position 2: Sterically hindered by two adjacent isopropoxy groups. Substitution here is unlikely.
 - Position 4 and 6: These are electronically activated and the most sterically accessible sites for electrophiles.
 - Position 5: This position is meta to both activating groups and is therefore electronically deactivated.
- Outcome: Electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) is predicted to occur predominantly at the C4 position (and symmetrically at C6). The strong activation by two ether groups means reactions will likely proceed under mild conditions.
- Ether Cleavage: Aromatic ethers are generally stable but can be cleaved by strong acids like HBr or HI at high temperatures to yield the parent phenol (resorcinol) and the corresponding alkyl halide.

Logical Relationship of Reactivity



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Caption: Factors influencing the reactivity of **1,3-diisopropoxybenzene**.

Potential Applications in Drug Development and Research

- Scaffold/Building Block: Its primary utility is as a rigid, lipophilic scaffold. The predictable regioselectivity of its EAS reactions allows for the controlled installation of other functional groups at the 4-position, creating a diverse library of meta-substituted aromatic compounds.
- Bioisostere: It can be used as a bioisosteric replacement for resorcinol, meta-substituted catechols, or other phenyl derivatives in drug candidates. Replacing phenolic hydroxyls with isopropoxy groups can block sites of metabolic glucuronidation or sulfation, potentially increasing the half-life and oral bioavailability of a drug molecule.
- Physical Property Modifier: The introduction of this moiety can significantly increase the lipophilicity of a molecule, which can be strategically employed to enhance binding in

hydrophobic pockets of target proteins or to improve penetration of the blood-brain barrier.

Analytical and Quality Control

Ensuring the purity and identity of **1,3-diisopropoxybenzene** is critical. A multi-technique approach is required for a self-validating system of quality control.

Technique	Purpose	Expected Outcome / Specification
GC-MS	Purity Assessment & Identity Confirmation	Purity: ≥98%. MS confirms MW of 194 and expected fragmentation pattern.
¹ H and ¹³ C NMR	Definitive Structural Elucidation	Spectra must match the predicted chemical shifts, multiplicities, and integrations.
		Absence of signals from starting materials (resorcinol, 2-bromopropane) or solvents (DMF).
FT-IR	Functional Group Confirmation	Presence of key C-O-C ether stretches (~1250, 1050 cm ⁻¹) and aromatic C=C stretches (~1600 cm ⁻¹). Absence of broad -OH stretch (~3300 cm ⁻¹) from resorcinol.
Karl Fischer Titration	Water Content	Specification: ≤0.1%. Essential for ensuring reagent integrity for subsequent moisture-sensitive reactions.

Safety and Handling

While a specific safety data sheet (SDS) for **1,3-diisopropoxybenzene** is not widely available, prudent safety protocols can be established based on its classification as an aromatic ether.

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical safety goggles, and nitrile gloves.
- Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents and strong acids.
- Fire Safety: Assumed to be a combustible liquid. Keep away from heat, sparks, and open flames. Use CO₂, dry chemical, or foam extinguishers.
- First Aid:
 - Skin Contact: Immediately wash with soap and water.
 - Eye Contact: Flush with copious amounts of water for at least 15 minutes.
 - Inhalation: Move to fresh air.
 - Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

1,3-Diisopropoxybenzene is a valuable, albeit underutilized, chemical building block. This guide provides the necessary foundational knowledge for its synthesis, characterization, and safe handling. By understanding its predicted properties and reactivity, based on sound chemical principles, researchers can confidently incorporate this molecule into their synthetic strategies. Its potential as a metabolically stable and lipophilic scaffold makes it a particularly interesting candidate for exploration in modern drug discovery programs aimed at optimizing the physicochemical properties of lead compounds.

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